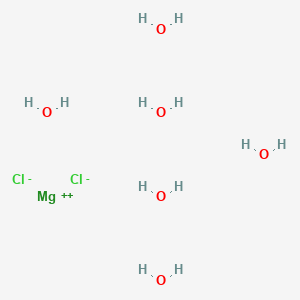

Magnesium chloride hexahydrate

Übersicht

Beschreibung

Magnesium chloride hexahydrate, also known as this compound, is an inorganic compound with the chemical formula MgCl₂·6H₂O. It is a white or colorless crystalline solid that is highly soluble in water. This compound is commonly found in nature as the mineral bischofite and is widely used in various industrial and scientific applications due to its unique properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Magnesium chloride hexahydrate can be synthesized by reacting magnesium hydroxide (Mg(OH)₂) or magnesium carbonate (MgCO₃) with hydrochloric acid (HCl). The reaction typically involves dissolving the magnesium compound in hydrochloric acid, followed by crystallization from the resulting solution .

Industrial Production Methods: Industrial production of magnesium dichloride hexahydrate often involves extracting it from brine or seawater. The mineral bischofite (MgCl₂·6H₂O) is extracted through solution mining from ancient seabeds. Another method involves treating seawater or brine with lime (CaO) or caustic soda (NaOH) to precipitate magnesium hydroxide, which is then treated with hydrochloric acid to produce magnesium chloride .

Analyse Chemischer Reaktionen

Dissolution in Water

When magnesium chloride hexahydrate dissolves in water, it dissociates into its constituent ions 7:

Thermal Decomposition

This compound undergoes a series of thermal decomposition steps when heated :

-

Dehydration: As the temperature rises, this compound loses water molecules in several stages . The decomposition from hexahydrate to tetrahydrate occurs at approximately 69°C :

Further heating leads to the formation of dihydrate at 129°C :

-

Dehydration and Hydrolysis: At 167°C, magnesium chloride dihydrate transforms into a mixture of magnesium chloride hydrate (with ) and magnesium hydroxychloride (MgOHCl) :

-

Further Dehydration: At 235°C, dehydrates to form MgOHCl :

-

Decomposition to Magnesium Oxide: Finally, at 415°C, MgOHCl decomposes into magnesium oxide (MgO) :

Above 470°C, the thermal decomposition reaction involves the heat released during the full pyrolysis of Mg(OH)Cl into MgO . At approximately 570°C, the mass of the sample stabilizes, indicating the completion of the decomposition process .

Table of Thermal Decomposition Steps

| Temperature (°C) | Reaction |

|---|---|

| 69 | |

| 129 | |

| 167 | |

| 235 | |

| 415 |

Reaction with Ammonia

This compound reacts with ammonia in aqueous solution to form magnesium hydroxide :

This reaction is typically conducted at around 70°C, using an excess of concentrated ammonia to precipitate white, flake-like crystals of magnesium hydroxide .

Role in Water Treatment

In water treatment, this compound aids in removing impurities through several mechanisms :

-

Precipitation: Magnesium ions react with contaminants like phosphate ions to form insoluble magnesium phosphate, which can then be removed through sedimentation or filtration .

-

Coagulation and Flocculation: Magnesium ions neutralize the charges on colloidal particles, enabling them to form larger aggregates or flocs that are easier to remove .

Formation

This compound is manufactured through the reaction of magnesite (magnesium carbonate) with hydrochloric acid :

The resulting solution is purified to remove cationic impurities, followed by evaporation and crystallization to obtain this compound .

Wissenschaftliche Forschungsanwendungen

Industrial Applications

1.1 Construction Industry

- Magnesium Oxychloride Cement : Magnesium chloride hexahydrate is used to produce magnesium oxychloride cement, known for its high strength and resistance to abrasion. This cement is suitable for flooring applications and offers benefits such as quick setting time and durability .

- Refractory Materials : It serves as a binder in the production of refractory materials used in high-temperature applications, enhancing their stability and performance .

| Application | Benefits |

|---|---|

| Magnesium Oxychloride Cement | High strength, quick setting, abrasion resistance |

| Refractory Binders | Improved stability at high temperatures |

1.2 Chemical Industry

- Raw Material for Magnesium Salts : It is a key ingredient in the synthesis of various magnesium compounds, including magnesium oxide and magnesium hydroxide, which are essential in numerous chemical processes .

- Production of Metal Magnesium : Used in the extraction of metallic magnesium through electrolysis, enabling its application in lightweight alloys .

Environmental Applications

2.1 De-Icing and Dust Control

- Winter Maintenance : this compound is widely utilized as a de-icing agent on roads during winter months due to its ability to lower the freezing point of water. It effectively prevents ice formation and enhances road safety .

- Dust Suppression : In construction and mining operations, it acts as a dust suppressant, improving air quality and reducing erosion .

Agricultural Applications

- Fertilizer Additive : It is employed as a magnesium supplement in fertilizers to correct magnesium-deficient soils, promoting healthy plant growth .

- Cotton Defoliant : The compound is also used in agricultural practices as a cotton defoliant, aiding in the harvesting process by promoting leaf drop .

Pharmaceutical Applications

- Dietary Supplement : this compound is recognized for its health benefits and is used as a dietary supplement to address magnesium deficiencies in humans. It supports various bodily functions including muscle and nerve function .

- Pharmaceutical Formulations : Its role as an excipient in pharmaceutical formulations helps stabilize active ingredients and improve bioavailability .

Case Study 1: Use in Wastewater Treatment

A study demonstrated that this compound effectively acts as a coagulant in wastewater treatment processes. Its application resulted in significant removal of impurities from water, improving overall water quality for industrial use .

Case Study 2: Fire Retardant Properties

Research has shown that incorporating this compound into textiles enhances their fire resistance. This application is particularly valuable in manufacturing protective clothing for firefighters and industrial workers .

Wirkmechanismus

Magnesium chloride hexahydrate exerts its effects primarily through the magnesium ions (Mg²⁺) it releases. These ions are essential co-factors for many enzymes, including DNase and various restriction enzymes. Magnesium ions stabilize polymeric nucleic acids such as transfer RNA and ribozymes, and they play a crucial role in muscle cell physiology, cardiovascular activity, and nucleic acid structure .

Vergleich Mit ähnlichen Verbindungen

- Magnesium Fluoride (MgF₂)

- Magnesium Bromide (MgBr₂)

- Magnesium Iodide (MgI₂)

Comparison: Magnesium chloride hexahydrate is unique due to its high solubility in water and its ability to form hydrates with varying numbers of water molecules. Unlike magnesium fluoride, bromide, and iodide, magnesium dichloride hexahydrate is commonly used in a broader range of applications, including industrial, biological, and medical fields .

Biologische Aktivität

Magnesium chloride hexahydrate (MgCl₂·6H₂O) is a compound that plays significant roles in various biological processes. Its biological activity encompasses a wide range of functions, including enzyme co-factor roles, cellular physiology, and potential therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

- Chemical Formula: MgCl₂·6H₂O

- Molecular Weight: 203.30 g/mol

- CAS Number: 7791-18-6

- Appearance: White crystalline solid

Biological Functions

1. Enzymatic Co-factor:

Magnesium ions are essential co-factors for numerous enzymes. This compound provides a source of magnesium ions necessary for enzymatic reactions, including those involving deoxyribonuclease (DNase) and various restriction enzymes. These enzymes play critical roles in DNA replication and repair processes, highlighting the importance of magnesium in genetic material maintenance .

2. Cell Membrane Integrity:

Magnesium contributes to the stability and integrity of cell membranes. It influences membrane potential and is involved in the regulation of ion channels, which are vital for cellular signaling and homeostasis .

3. Muscle Physiology:

Magnesium plays a crucial role in muscle contraction and relaxation. It acts as a natural calcium blocker, which is essential for muscle function. Adequate magnesium levels can prevent muscle cramps and spasms .

4. Cardiovascular Health:

Research indicates that magnesium has protective effects on cardiovascular health by regulating blood pressure and maintaining normal heart rhythms. Low magnesium levels have been associated with an increased risk of cardiovascular diseases .

Teratogenicity Study

A study conducted on pregnant Wistar rats assessed the teratogenic effects of this compound. The compound was administered at various doses (0, 200, 400, and 800 mg/kg/day) during critical periods of fetal development. The results indicated no increased incidence of fetal malformations or toxic signs in both the mothers and fetuses, concluding that this compound is non-teratogenic at these doses .

Inhibition of Amyloid Fibril Formation

Recent research explored the potential of this compound in inhibiting amyloid fibril formation, which is implicated in neurodegenerative diseases such as Alzheimer's. The study used hen egg white lysozyme as a model to demonstrate that magnesium chloride could inhibit the aggregation of misfolded proteins, suggesting its potential therapeutic role in treating amyloid-related disorders .

Data Tables

Eigenschaften

CAS-Nummer |

7791-18-6 |

|---|---|

Molekularformel |

Cl2Mg MgCl2 |

Molekulargewicht |

95.21 g/mol |

IUPAC-Name |

magnesium;dichloride |

InChI |

InChI=1S/2ClH.Mg/h2*1H;/q;;+2/p-2 |

InChI-Schlüssel |

TWRXJAOTZQYOKJ-UHFFFAOYSA-L |

SMILES |

O.O.O.O.O.O.[Mg+2].[Cl-].[Cl-] |

Kanonische SMILES |

[Mg+2].[Cl-].[Cl-] |

Siedepunkt |

1,412 °C 1412 °C |

Color/Form |

Thin white to gray granules and/or flakes LUSTROUS HEXAGONAL CRYSTALS Soft leaflets Colorless or white crystals |

Dichte |

2.32 2.3 g/cm³ |

melting_point |

712 °C (rapid heating) |

Key on ui other cas no. |

7791-18-6 |

Physikalische Beschreibung |

Pellets or Large Crystals, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder; Liquid; Dry Powder, Other Solid; Other Solid; Water or Solvent Wet Solid; Pellets or Large Crystals Colourless, odourless, very deliquescent flakes or crystals White to gray deliquescent solid; heat evolved when dissolves in water; [Sax] DELIQUESCENT WHITE SOLID IN VARIOUS FORMS. |

Löslichkeit |

Very soluble in water, freely soluble in ethanol 7.40 g/100 ml of alcohol @ 20 °C; 72.7 g/100 ml water @ 100 °C In methanol, 15.5 g/100 g @ 0 °C, 20.4 g/100 g @ 60 °C; in ethanol, 3.61 g/100 g @ 0 °C, 15.89 g/100 g @ 60 °C In water, 54.6 g/100 g @ 20 °C Solubility in water, g/100ml at 20 °C: 54.3 |

Synonyme |

Magnesium Chloride Hexahydrate; Magnesium Chloride (MgCl2) Hydrate (1:6); Magnesium Chloride Hexahydrate (MgCl2.6H2O); Magnesium Chloride Hydrate (MgCl2.6H2O); Magnesium Dichloride Hexahydrate; Magnesium(II) Chloride Heillxahydrate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is magnesium dichloride hexahydrate used in the production of magnesia oxychloride cement?

A1: Magnesium dichloride hexahydrate is a key ingredient in magnesia oxychloride cement. When combined with magnesium oxide (MgO), it undergoes a chemical reaction that leads to the formation of a hard, durable material. [, ]. This reaction forms magnesium oxychlorides, which are responsible for the cement's strength and quick-setting properties.

Q2: What are the advantages of using magnesia oxychloride cement formulated with magnesium dichloride hexahydrate?

A2: The research highlights several advantages of this type of cement. These include its rapid hardening capabilities, even at low temperatures []. Additionally, formulations can be adjusted to modify properties like water tolerance []. This makes it suitable for applications like low-temperature construction and road repair where quick setting is critical [].

Q3: How do researchers study the thermal properties of magnesium dichloride hexahydrate and its dehydrated forms?

A3: Researchers utilize computational chemistry techniques like Density Functional Theory (DFT) to model the structural, electronic, and thermodynamic characteristics of MgCl2·6H2O and its dehydrated phases (MgCl2·nH2O, where n = 4, 2, 1) []. These calculations help predict properties like isochoric heat capacity, Gibbs free energy, and latent heat, crucial for understanding its behavior in thermal energy storage applications, such as those involving solar energy [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.